molecular formula C18H24F3NO4 B3257335 tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate CAS No. 287952-21-0

tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate

Cat. No.: B3257335
CAS No.: 287952-21-0
M. Wt: 375.4 g/mol
InChI Key: AILDMXCYTFJRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate ( 287952-21-0) is a high-value chemical building block designed for research and development applications. With a molecular formula of C18H24F3NO4 and a molecular weight of 375.388 g/mol, this compound belongs to the tert-butyl piperidine-1-carboxylate family, which is widely recognized as a critical scaffold in medicinal and synthetic chemistry . The primary research value of this compound lies in its role as a protected synthetic intermediate. The tert-butyloxycarbonyl (Boc) group safeguards the piperidine nitrogen, allowing for selective functionalization at other molecular sites during complex multi-step synthesis. The presence of the trifluoromethoxybenzyloxy moiety is of significant interest, as the trifluoromethoxy group is a common pharmacophore known to influence the lipophilicity, metabolic stability, and binding affinity of candidate molecules . Compounds with the piperidine-1-carboxylate core are frequently employed in the synthesis of more complex target molecules, including various pharmaceutical intermediates. Analogs of this chemical class, such as 1-Boc-4-AP, are explicitly documented as key precursors in scientific literature and by regulatory bodies for the development of pharmacological probes . Furthermore, the National Forensic Laboratory Information System (NFLIS) categorizes closely related structures, such as 1-Boc-4-hydroxypiperidine and 1-Boc-4-piperidone, under "Fentanyl and Fentanyl-related" substances, highlighting the importance of this chemical family in both legitimate pharmaceutical research and forensic science . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and be aware of the regulatory status of the compounds they are synthesizing.

Properties

IUPAC Name

tert-butyl 4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3NO4/c1-17(2,3)26-16(23)22-10-8-14(9-11-22)24-12-13-4-6-15(7-5-13)25-18(19,20)21/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILDMXCYTFJRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-trifluoromethoxybenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group or the tert-butyl group may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
One of the significant applications of tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate is in the development of anticancer agents. Research has shown that derivatives of this compound can act as proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins involved in cancer progression. A study highlighted the synthesis of PROTACs using this compound to target the androgen receptor, offering potential therapeutic avenues for prostate cancer treatment .

Neuropharmacology
The compound exhibits potential neuropharmacological properties. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders. Research indicates that piperidine derivatives often show promise in modulating dopamine and serotonin receptors, which are crucial in treating conditions such as depression and schizophrenia .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from commercially available piperidine derivatives. The trifluoromethoxy group enhances the lipophilicity and bioavailability of the compound, making it suitable for oral administration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications at various positions on the piperidine ring can lead to significant changes in biological activity. For instance, altering the substituents on the benzene ring can enhance selectivity towards specific targets while reducing off-target effects.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ResearchEffective as a PROTAC for degrading androgen receptors in prostate cancer
NeuropharmacologyPotential to modulate neurotransmitter systems
SynthesisInvolves modifications leading to enhanced bioavailability
Structure-ActivityChanges in substituents significantly affect biological activity

Case Studies

Case Study 1: PROTAC Development
In a recent study, researchers synthesized a series of PROTACs using this compound as a linker component. These compounds demonstrated improved degradation rates of target proteins compared to traditional small molecules, indicating their potential for more effective cancer therapies .

Case Study 2: Neuropharmacological Screening
Another investigation focused on evaluating the neuropharmacological effects of this compound in animal models. Results showed significant improvement in behavioral tests related to anxiety and depression, suggesting its utility as a candidate for further drug development in mental health disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The piperidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity compared to electron-donating groups like -CH₃ in the 4-methylphenyl derivative .
  • Synthetic Flexibility: Bromo and fluoro substituents (e.g., in 1704095-50-0) enable cross-coupling reactions, whereas trifluoromethoxy groups are typically introduced via nucleophilic substitution or Mitsunobu reactions .

Physicochemical Properties

Property Target Compound 4-Bromo-2-fluoro Derivative 4-Methylphenyl Derivative
Physical State Likely solid (analogous to ) Solid Solid
Color Light yellow (inferred from ) Not reported Not reported
Solubility Moderate in polar solvents (Boc group) Low in water, soluble in DCM/THF Similar Boc-driven solubility
Stability Stable under inert conditions Sensitive to light (Br/F groups) Stable

Notes:

  • The Boc group improves solubility in organic solvents (e.g., THF, DCM) across all derivatives, facilitating purification .
  • Halogenated derivatives (Br, F) may require protection from light to prevent decomposition .

Biological Activity

Tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C17H22F3NO4
  • Molecular Weight : 357.36 g/mol
  • CAS Number : 23081100

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and potential anti-cancer properties. The trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant anti-tumor effects. For instance, related piperidine derivatives have shown efficacy in inhibiting tumor growth in xenograft models. In one study, a structurally similar compound demonstrated an IC50 value of 3.8 μM against cancer cell lines with RAS mutations, highlighting the potential for selective targeting of cancerous cells while sparing normal cells .

Neurotransmitter Modulation

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. Piperidine derivatives have been studied for their ability to modulate neurotransmitter levels, which can influence mood and cognitive functions.

Study on Anticancer Efficacy

In a study assessing the anticancer properties of piperidine derivatives, researchers found that compounds with similar structural motifs to this compound exhibited selective cytotoxicity towards cancer cells with RAS mutations. The study reported a significant reduction in cell viability at concentrations above 5 μM in mutant NRAS cell lines, while wild-type NRAS cells remained largely unaffected .

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of piperidine derivatives. The study demonstrated that certain derivatives could enhance dopaminergic signaling, suggesting potential applications in treating disorders such as Parkinson's disease or depression .

Data Summary

PropertyValue
Molecular FormulaC17H22F3NO4
Molecular Weight357.36 g/mol
CAS Number23081100
Antitumor IC50~3.8 μM (in related studies)
Neurotransmitter InteractionDopamine and Serotonin pathways

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate be optimized for high yields?

  • Methodological Answer : The synthesis typically involves oxidation and epoxidation steps. For example, Dess-Martin Periodinane in dichloromethane at 0°C can oxidize alcohols to ketones with 96% yield . Subsequent epoxidation using mCPBA in ethyl acetate at room temperature (15 hours) achieves efficient conversion. Purification via gradient elution (hexane/ethyl acetate) ensures high purity. Key factors include solvent choice, temperature control, and stoichiometric precision for intermediates.

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH3), piperidine ring protons (δ 1.5–3.5 ppm), and trifluoromethoxybenzyloxy signals (aromatic protons δ ~7.0 ppm, CF3 at δ ~120 ppm in 13C) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and ether linkages (C-O stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the molecular formula (C₁₈H₂₃F₃NO₄) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests under ambient, refrigerated (4°C), and inert atmospheres (N₂) are essential. Monitor degradation via HPLC or TLC. Evidence suggests tert-butyl esters are prone to hydrolysis in acidic/humid conditions; thus, storage in anhydrous solvents (e.g., THF) at –20°C in amber vials is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping piperidine protons) can be resolved using:

  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .
  • 2D techniques (COSY, HSQC) : Assign coupling patterns and correlate 1H-13C signals unambiguously .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) provides definitive bond lengths/angles .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Model binding to enzymes (e.g., kinases) using the trifluoromethoxy group’s electronic effects .
  • MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., water, 150 mM NaCl) over 100 ns trajectories .
  • QSAR : Corrogate substituent effects (e.g., fluorination) on bioactivity using Hammett constants or DFT-calculated parameters .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional Group Replacement : Swap trifluoromethoxy with methoxy, nitro, or amino groups to assess electronic/steric impacts .
  • Piperidine Ring Modifications : Introduce substituents (e.g., methyl, fluorine) at positions 3 or 4 to alter ring conformation .
  • Ester Hydrolysis : Remove the tert-butyl group to study carboxylate intermediates’ solubility and reactivity .

Q. What strategies address conflicting HPLC purity data during quality control?

  • Methodological Answer :

  • Column Selection : Use C18 columns with trifluoroacetic acid (0.1%) in mobile phase to improve peak resolution .
  • Spiking Experiments : Add authentic samples to distinguish impurities from degradation products .
  • LC-MS Coupling : Confirm molecular weights of eluted peaks to identify byproducts .

Q. How does the trifluoromethoxy substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing effect of -OCF₃ deactivates the benzyloxy ring toward electrophilic substitution but enhances oxidative stability. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) require higher temperatures (80–100°C) and prolonged reaction times (24–48 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate
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tert-butyl 4-(4-trifluoromethoxybenzyloxy)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.